4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine
Description
Properties
IUPAC Name |
4-(3-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-7-14(8-10(2)19-9)11-4-5-12(15(16)17)13(6-11)18-3/h4-6,9-10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCCRWZNURPJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Aromatic Intermediates
Methodology:
The aromatic intermediates, such as 4-(3-methoxy-4-nitrophenyl) derivatives, are synthesized via palladium-catalyzed direct arylation or condensation reactions. For example, the synthesis of benzoxazole intermediates involves:
Palladium-catalyzed 2-arylation:
Using Pd catalysts and suitable bases, such as potassium carbonate, to attach aryl groups to benzoxazole cores.
Data: Yields range from 17% to 30%, depending on substituents and reaction conditions.Condensation of 2-aminophenol derivatives with benzoyl chlorides:
Under acidic conditions, this method yields benzoxazoles with various substituents, including nitrile groups, which are later reduced to amines or other functionalities.
Research Findings:
A study demonstrated that nitration of benzoxazole intermediates followed by reduction yields amino derivatives suitable for further functionalization. The nitration step is typically performed with nitric acid under controlled temperature to avoid over-nitration.
Reduction of Nitro Groups
Methodology:
The nitro group on the aromatic ring is reduced to an amino group using:
Metal-mediated reduction:
Zinc powder or iron powder in acidic or neutral media.Stannous chloride (SnCl₂):
A common reducing agent that provides high selectivity and yields.
Research Findings:
Patents describe using SnCl₂ in ethanol or acetic acid to efficiently reduce nitro groups to amino groups, with yields exceeding 80%. This step is crucial for subsequent urea formation or cyclization.
Cyclization to Benzoxazole
Methodology:
Cyclization of amino phenol derivatives is achieved via:
- Condensation with formic acid derivatives or through dehydration reactions under acidic conditions.
- Use of polyphosphoric acid or phosphoryl chloride as cyclization agents.
Research Findings:
Cyclization under reflux in polyphosphoric acid provides high yields (~70%), with the formation of benzoxazole rings confirmed by NMR and IR spectroscopy.
Attachment of Morpholine
Methodology:
The morpholine moiety is introduced via nucleophilic substitution or urea formation:
Reaction with 4-(2-methoxy-4-nitrophenyl)morpholine:
Using potassium carbonate in DMF at 80°C for 4–6 hours, as reported in recent synthesis routes, achieves yields around 79% (see data table below).Urea formation:
Reacting amino derivatives with morpholine derivatives in the presence of suitable coupling agents or bases.
Research Findings:
The process is straightforward, with the reaction conditions optimized to minimize side-products and facilitate purification.
Data Table Summarizing Preparation Conditions and Yields
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Reduction of nitro to amino | SnCl₂ in ethanol, reflux | >80% | Efficient reduction, high purity of amino intermediates |
| 2 | Cyclization to benzoxazole | Polyphosphoric acid, reflux | ~70% | Confirmed by NMR and IR spectroscopy |
| 3 | Aromatic substitution | Pd-catalyzed arylation | 17–30% | Variable yields, optimized with ligand and temperature |
| 4 | Attachment of morpholine | Potassium carbonate, DMF, 80°C, 4–6h | 79.4% | High-yielding nucleophilic substitution |
Research Findings and Innovations
Patented Methods:
The CN patent CN103739541B describes a multi-step synthesis involving reduction, acylation, cyclization, and nucleophilic substitution, emphasizing process simplicity and high recovery rates.Industrial Relevance:
The synthesis route has been optimized for scalability, with minimized by-products and straightforward purification steps, making it suitable for large-scale production.Alternative Routes: Recent advances include direct arylation and microwave-assisted cyclization, which can reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction: May yield 4-(3-Methoxy-4-aminophenyl)-2,6-dimethylmorpholine.
Substitution: May yield various substituted morpholine derivatives.
Scientific Research Applications
Chemical Research Applications
Reagent and Intermediate in Organic Synthesis
- This compound is frequently utilized as a reagent in organic synthesis due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of diverse derivatives that are valuable in further chemical research.
Table 1: Common Reactions Involving 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine
| Reaction Type | Major Products | Conditions |
|---|---|---|
| Oxidation | Higher oxidation state products | Potassium permanganate or hydrogen peroxide |
| Reduction | 4-(3-Methoxy-4-aminophenyl)-2,6-dimethylmorpholine | Sodium borohydride or catalytic hydrogenation |
| Substitution | Various substituted morpholine derivatives | Halogens or alkylating agents |
Biological Research Applications
Potential Biological Activity
- Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies focus on its interactions with biomolecules and its ability to inhibit specific enzymes or modulate receptor functions.
Case Study: Anticancer Activity
- A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against certain types of tumors. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific cellular pathways.
Medical Applications
Therapeutic Properties
- The compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Table 2: Investigated Therapeutic Properties
| Property | Target Conditions | Findings |
|---|---|---|
| Antimicrobial | Bacterial infections | Inhibition of bacterial growth |
| Anticancer | Various cancer types | Induction of apoptosis in cells |
Industrial Applications
Development of New Materials
- In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its ability to act as an intermediate in polymer synthesis or as a catalyst in chemical reactions highlights its versatility.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function.
Altering Cellular Pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS 29842-64-6)
- Structure : Differs by lacking the methoxy group at the meta position of the phenyl ring.
- Molecular formula: C₁₂H₁₆N₂O₃ .
- Synthesis : Similar to methods for aryl-substituted morpholines, such as nucleophilic aromatic substitution with nitrobenzene derivatives .
2.1.2. Fenpropimorph (CAS 67564-91-4)
- Structure : Contains a tert-butylphenyl group and a propyl chain: cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine.
- Applications : Widely used as an agricultural fungicide targeting fungal Δ14 reductases .
- Environmental Behavior : Degrades to fenpropimorph acid, which exhibits higher soil mobility due to oxidation of the tert-butyl group .
2.1.3. Amorolfine (CAS 67467-83-8)
- Structure : Features a 1,1-dimethylpropylphenyl group: cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine.
- Applications : Used topically as an antifungal agent, indicating that alkylaryl substituents enhance bioavailability and target specificity .
Functional Analogues
2.2.1. 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine (CAS 102-78-3)
- Structure : Benzothiazole thioether replaces the nitro/methoxy-phenyl group.
- Properties : The thioether linkage may confer redox activity or metal-binding capacity, as seen in related compounds used for cadmium detection .
2.2.2. 4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 2640846-91-7)
- Structure : Pyrimidine ring replaces the phenyl group, with a methoxy substituent.
- Potential Applications: Pyrimidine derivatives often exhibit antimicrobial or antiviral activity, suggesting possible bioactivity for this compound .
Comparative Analysis Table
Key Differences and Implications
Fenpropimorph and Amorolfine utilize bulky alkyl groups (tert-butyl, dimethylpropyl) for lipophilicity, aiding membrane penetration in antifungal applications .
Synthetic Routes :
- Nitroaryl morpholines (e.g., CAS 29842-64-6) are synthesized via nucleophilic aromatic substitution, while Fenpropimorph involves alkylation of morpholine with tert-butylphenylpropyl halides .
Biological Activity :
- Fenpropimorph ’s mechanism (Δ14 reductase inhibition) suggests that electron-rich aromatic systems are critical for fungicidal activity. The target compound’s nitro group might reduce efficacy compared to alkylaryl analogs .
Environmental Impact :
- Nitro groups often increase persistence in soil, whereas methoxy groups may facilitate degradation via demethylation. This contrasts with Fenpropimorph acid , which gains mobility post-oxidation .
Biological Activity
The compound 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine is a morpholine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a morpholine ring, a nitrophenyl group, and methoxy substituents, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 250.29 g/mol |
| CAS Number | 1135283-59-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways.
- Antimicrobial Activity : Its nitrophenyl moiety is believed to confer antibacterial and antifungal properties .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that derivatives of similar compounds demonstrate significant efficacy against various bacterial and fungal strains. The potential mechanisms include disruption of microbial cell membranes and inhibition of essential enzymatic processes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have shown its effectiveness against different cancer cell lines, although further research is required to elucidate the exact pathways involved .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against a panel of microorganisms.
- Methodology : Minimum Inhibitory Concentration (MIC) was determined using agar dilution methods.
- Results : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL depending on the strain tested.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : Cell viability was measured using MTT assays after treatment with varying concentrations of the compound.
- Results : IC50 values indicated effective cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 25 µM .
Research Findings
Recent studies highlight the following key findings regarding the biological activity of this compound:
- It demonstrates significant antibacterial activity comparable to standard antibiotics.
- The compound shows potential as a lead structure for developing new anticancer agents due to its ability to induce apoptosis in cancer cells.
- Structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can enhance biological activity .
Q & A
Q. What are the key considerations for synthesizing 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine with high purity?
- Methodological Answer : Synthesis typically involves introducing the nitro group to a methoxyphenyl precursor via nitration, followed by coupling with a 2,6-dimethylmorpholine moiety. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC or HPLC .
- Coupling : Employ nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination for morpholine ring attachment. Use Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) for efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Table 1 : Key Synthesis Parameters
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | TLC (Rf = 0.3 in EtOAc/hexane 1:3) |
| Coupling | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | HPLC (retention time: 8.2 min) |
| Purification | Silica gel (EtOAc/hexane 1:4) | HPLC (purity >95%) |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.8–4.0 ppm), nitro group proximity (δ 8.2–8.5 ppm aromatic protons), and morpholine methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 307.13; observed: 307.12) .
- X-ray Crystallography : Single-crystal analysis (monoclinic, P21/c space group) resolves stereochemistry and bond lengths (e.g., C-N bond: 1.47 Å) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when confirming the structure?
- Methodological Answer :
- Contradiction Scenario : Discrepancy between ¹H NMR (expected singlet for methoxy) and mass spec (unexpected adduct peaks).
- Resolution :
2D NMR (COSY, HSQC) : Correlate proton-proton coupling and carbon-proton connectivity to confirm substituent positions .
DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify anomalies .
Alternative Synthesis : Synthesize via a different route (e.g., nitro group introduced last) to isolate artifacts .
Q. What strategies optimize regioselectivity during nitration of the methoxyphenyl precursor?
- Methodological Answer :
- Directing Groups : The methoxy group directs nitration to the para position. For meta-nitration (as in the target compound), use steric hindrance (e.g., bulky substituents) or dilute nitric acid to favor kinetic control .
- Computational Modeling : DFT studies (VASP, PW91 functional) predict charge distribution; higher electron density at the meta position increases nitration likelihood .
- Validation : Compare HPLC retention times of isomers and quantify ratios using area-under-curve analysis (meta:para typically 3:1 under optimized conditions) .
Q. How do solvent polarity and temperature affect the stability of this compound?
- Methodological Answer :
- Stability Studies :
- Accelerated Degradation : Heat the compound in DMSO (80°C, 24 hrs) and monitor via HPLC. Nitro group reduction or morpholine ring opening are common degradation pathways .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the nitro group via resonance, while protic solvents (MeOH) may protonate the morpholine nitrogen, reducing stability .
Table 2 : Degradation Products Under Stress Conditions
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Heat (80°C, DMSO) | 4-(3-Methoxyphenyl)-2,6-dimethylmorpholine | Nitro → amine reduction |
| UV Light (254 nm) | 3-Methoxy-4-nitrophenol | Photolytic cleavage |
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s melting point reported in different studies?
- Methodological Answer :
- Potential Causes : Polymorphism, solvent residues, or impurities.
- Resolution :
DSC Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to detect polymorphic transitions (e.g., endotherm at 145°C vs. 152°C) .
PXRD : Compare experimental patterns (e.g., peak at 2θ = 12.4°) with simulated data from single-crystal structures .
Elemental Analysis : Confirm C/H/N ratios match theoretical values (C: 58.82%, H: 5.92%, N: 9.15%) to rule out impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
